2-(2-Bromo-5-methoxyphenyl)ethanethioamide
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Overview
Description
2-(2-Bromo-5-methoxyphenyl)ethanethioamide is a chemical compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol . This compound is characterized by the presence of a bromo group, a methoxy group, and a thioamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanethioamide typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with thioacetamide under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in a solvent like acetonitrile . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methoxyphenyl)ethanethioamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thioamide group can be oxidized or reduced to form different functional groups.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Scientific Research Applications
2-(2-Bromo-5-methoxyphenyl)ethanethioamide is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The bromo and methoxy groups can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromo-5-methoxyphenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a thioamide group.
2-Bromo-5-methoxybenzaldehyde: This is a precursor in the synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanethioamide and has similar functional groups.
Uniqueness
This compound is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the synthesis of heterocyclic compounds and the study of its biological activities .
Properties
Molecular Formula |
C9H10BrNOS |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)ethanethioamide |
InChI |
InChI=1S/C9H10BrNOS/c1-12-7-2-3-8(10)6(4-7)5-9(11)13/h2-4H,5H2,1H3,(H2,11,13) |
InChI Key |
GTLTVLZFYWYMAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC(=S)N |
Origin of Product |
United States |
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